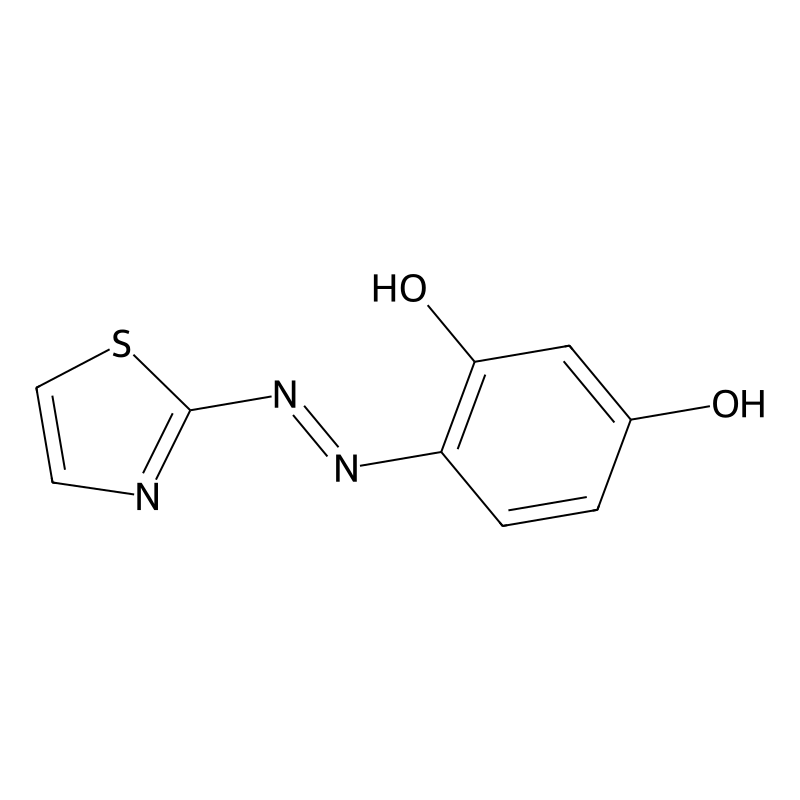4-(2-Thiazolylazo)resorcinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metal Chelation and Spectrophotometric Analysis
4-(2-Thiazolylazo)resorcinol (TAR) finds application in scientific research as a chromogenic reagent for the spectrophotometric determination of trace metals [, ]. TAR forms colored complexes with various metal ions, and the intensity of the absorbed light is proportional to the metal concentration in the sample. This allows researchers to quantify the amount of metal present through a process called colorimetry [].
- Chelation: TAR acts as a chelating agent, meaning it can bind to metal ions through multiple bonds. This forms a stable complex between the metal and TAR molecule [].
- Colored Complexes: The complex formed between TAR and the metal ion absorbs light at a specific wavelength. This wavelength is characteristic of the particular metal ion, allowing researchers to identify the metal present based on the absorption spectrum [].
- Quantification: The intensity of the absorbed light is measured using a spectrophotometer. The higher the metal concentration, the more intense the light absorption at the specific wavelength []. By comparing the measured intensity to a calibration curve, researchers can determine the unknown concentration of the metal ion in the sample.
TAR has been used for the determination of various metal ions, including mercury, cadmium, and rare earth elements [, , ].
Advantages of Using 4-(2-Thiazolylazo)resorcinol
- Sensitivity: TAR exhibits high sensitivity for many metal ions, allowing researchers to detect trace amounts of metals in their samples [].
- Selectivity: While TAR can complex with various metals, it can be combined with masking agents to improve selectivity for specific metal ions [].
- Simplicity and Cost-Effectiveness: The analysis using TAR is relatively simple and requires minimal instrumentation compared to other techniques, making it a cost-effective option for metal determination [].
4-(2-Thiazolylazo)resorcinol is an azo compound characterized by a thiazole ring and a resorcinol moiety. This compound features a thiazole nitrogen, an azo group, and hydroxyl groups that allow it to function as a versatile ligand in coordination chemistry. Its structure enables it to form stable complexes with various metal ions, making it valuable in analytical chemistry and biochemistry.
TAR acts as a metallochromic indicator. In the absence of metal ions, TAR exists in its colorless form. Upon complexation with metal ions, the electronic structure of the molecule is altered, leading to the absorption of visible light and the formation of colored complexes. The specific color of the complex depends on the metal ion involved. This color change allows for the qualitative and quantitative determination of metal ions in solution using spectrophotometry.
- Toxicity: Data on the specific toxicity of TAR is limited. However, as with many organic compounds, it is advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment (PPE) when working with it [].
- Flammability: Data not publicly available, but azo compounds can be flammable. Exercise caution when handling.
Please Note:
- The information on synthesis is limited due to the potential proprietary nature of the process.
- Specific data for melting point, boiling point, and toxicity might require consulting safety data sheets (SDS) from chemical suppliers.
4-(2-Thiazolylazo)resorcinol exhibits biological activity, particularly in its role as a metallochromic indicator. This property allows it to detect trace amounts of metal ions in biological samples, which can be crucial for various biochemical analyses. Additionally, studies have indicated potential antimicrobial properties, although further research is necessary to fully elucidate its biological effects and mechanisms of action .
The synthesis of 4-(2-Thiazolylazo)resorcinol typically involves the diazotization of thiazole derivatives followed by coupling with resorcinol. Common methods include:
- Diazotization: Thiazole is treated with nitrous acid to form a diazonium salt.
- Coupling Reaction: The diazonium salt is then reacted with resorcinol under acidic conditions to yield 4-(2-Thiazolylazo)resorcinol.
This method allows for the production of high-purity compounds suitable for analytical applications .
4-(2-Thiazolylazo)resorcinol is primarily used in:
- Analytical Chemistry: As a chromogenic agent for the detection of metal ions.
- Environmental Monitoring: To assess heavy metal contamination in water and soil samples.
- Biochemical Research: For studying metal ion interactions in biological systems.
Its ability to form stable complexes makes it an ideal candidate for quantitative analysis in various fields .
Interaction studies have demonstrated that 4-(2-Thiazolylazo)resorcinol can form chelates with various cations, including Cu(II), Ga(III), and UO₂²⁺. The nature of these interactions often depends on factors such as pH and the presence of competing ligands. For example, at lower pH levels, the uranyl ion predominantly forms 1:1 chelates with the compound, while higher pH levels may favor different complexation ratios .
Several compounds exhibit structural or functional similarities to 4-(2-Thiazolylazo)resorcinol. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(2-Pyridylazo)resorcinol | Pyridine ring instead of thiazole | Stronger complexation with certain metals |
| 4-(2-Aminophenylazo)resorcinol | Aminophenyl group | Different reactivity towards metals |
| 4-(2-Hydroxypyridylazo)resorcinol | Hydroxypyridine instead of thiazole | Enhanced solubility in polar solvents |
These compounds share similar coordination chemistry but differ in their reactivity profiles and applications, highlighting the unique versatility of 4-(2-Thiazolylazo)resorcinol in various chemical contexts .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








